Tetradecyloxyacetic acid
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Overview
Description
Tetradecyloxyacetic acid is a synthetic fatty acid derivative known for its unique chemical structure and potential applications in various fields. It is characterized by a long alkyl chain attached to an acetic acid moiety through an ether linkage. This compound has garnered interest due to its potential biological activities and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetradecyloxyacetic acid typically involves the etherification of tetradecanol with chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process can be summarized as follows:
Etherification Reaction: Tetradecanol reacts with chloroacetic acid in the presence of sodium hydroxide to form this compound.
Purification: The crude product is purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the etherification reaction.
Continuous Processing: Continuous processing techniques are employed to enhance efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Tetradecyloxyacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, replacing the ether linkage with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tetradecyloxyacetic acid has found applications in several scientific research areas:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects in treating metabolic disorders and cardiovascular diseases.
Industry: It is used in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of tetradecyloxyacetic acid involves its interaction with cellular pathways and molecular targets:
Molecular Targets: It targets peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha.
Pathways Involved: Activation of PPAR-alpha leads to increased fatty acid oxidation and improved lipid metabolism.
Biological Effects: These interactions result in reduced inflammation, enhanced mitochondrial function, and improved metabolic health.
Comparison with Similar Compounds
Tetradecyloxyacetic acid can be compared with other similar compounds such as:
Tetradecylthioacetic Acid: Both compounds have similar fatty acid structures but differ in their functional groups. Tetradecylthioacetic acid contains a sulfur atom, which imparts different chemical properties and biological activities.
Hexadecyloxyacetic Acid: This compound has a longer alkyl chain, which affects its solubility and reactivity.
Octadecyloxyacetic Acid: With an even longer alkyl chain, this compound exhibits different physical and chemical properties compared to this compound.
Properties
CAS No. |
14711-84-3 |
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Molecular Formula |
C16H32O3 |
Molecular Weight |
272.42 g/mol |
IUPAC Name |
2-tetradecoxyacetic acid |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-16(17)18/h2-15H2,1H3,(H,17,18) |
InChI Key |
ICMQOKJBHBJAKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOCC(=O)O |
Origin of Product |
United States |
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